Cas no 145157-87-5 (4-Amino-4'-tert butyl diphenylether)

4-Amino-4'-tert butyl diphenylether is a diphenyl ether derivative featuring an amino group at the 4-position and a tert-butyl substituent at the 4'-position. This compound is valued for its structural stability and electron-donating properties, making it useful as an intermediate in organic synthesis, particularly in the development of specialty chemicals, dyes, and pharmaceuticals. The tert-butyl group enhances steric hindrance, improving thermal and oxidative stability, while the amino group provides reactivity for further functionalization. Its well-defined molecular structure ensures consistent performance in applications requiring precise chemical modifications. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
4-Amino-4'-tert butyl diphenylether structure
145157-87-5 structure
Product Name:4-Amino-4'-tert butyl diphenylether
CAS No:145157-87-5
MF:C16H19NO
MW:241.328164339066
CID:64910
PubChem ID:82498
Update Time:2025-10-28

4-Amino-4'-tert butyl diphenylether Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-4'-tert-butyldiphenyl ether
    • 4-(4-butylphenoxy)Benzenamine
    • 4-(4-tert-butylphenoxy)aniline
    • HMS2528C11
    • SCHEMBL554687
    • MLS000686543
    • CHEMBL1459578
    • [4-(4-tert-butylphenoxy)phenyl]amine
    • FT-0751905
    • BB 0256551
    • 56705-89-6
    • PD096053
    • AKOS002671028
    • 4-(4-(tert-Butyl)phenoxy)aniline
    • BDBM68082
    • 4-AMINO-4-TERTBUTYLDIPHENYLETHER
    • DTXSID30275789
    • 4-(4-tert-butyl-phenoxy)-phenylamine
    • 145157-87-5
    • FHOZTGQNSUZCIN-UHFFFAOYSA-N
    • cid_82498
    • 4-Amino-4'-tert butyl diphenyl ether
    • 4-Amino-4'-tert-Butyl Diphenyl Ether
    • PD096052
    • SMR000268191
    • NCGC00245618-01
    • 4-AMINO-4/'-TERT BUTYL DIPHENYL ETHER
    • 4-Amino-4'-tert butyl diphenylether
    • Inchi: 1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3
    • InChI Key: FHOZTGQNSUZCIN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)N)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 241.14700
  • Monoisotopic Mass: 241.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 4.93980

4-Amino-4'-tert butyl diphenylether Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-Amino-4'-tert butyl diphenylether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A294775-50mg
4-Amino-4'-tert butyl diphenylether
145157-87-5
50mg
$ 210.00 2022-06-08
TRC
A294775-100mg
4-Amino-4'-tert butyl diphenylether
145157-87-5
100mg
$ 350.00 2022-06-08
TRC
A294775-250mg
4-Amino-4'-tert butyl diphenylether
145157-87-5
250mg
$ 685.00 2022-06-08

Additional information on 4-Amino-4'-tert butyl diphenylether

Professional Introduction to Compound with CAS No. 145157-87-5 and Product Name: 4-Amino-4'-tert butyl diphenylether

The compound with the CAS number 145157-87-5 and the product name 4-Amino-4'-tert butyl diphenylether represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular recognition. The presence of both an amino group and a tert-butyl substituent in the diphenylether backbone imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel molecular entities that exhibit high selectivity and efficacy. 4-Amino-4'-tert butyl diphenylether stands out as a promising candidate due to its ability to interact with biological targets in a highly specific manner. The amino group serves as a versatile handle for further functionalization, enabling chemists to design derivatives with tailored properties. Meanwhile, the tert-butyl group enhances lipophilicity, which is often crucial for membrane permeability and bioavailability.

One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Emerging research suggests that derivatives of 4-Amino-4'-tert butyl diphenylether may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators. By inhibiting these enzymes, such compounds could offer a new therapeutic strategy for conditions like rheumatoid arthritis and Alzheimer's disease.

The synthesis of 4-Amino-4'-tert butyl diphenylether involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the diphenylether core. These techniques not only enhance efficiency but also allow for greater flexibility in modifying the molecular structure post-synthesis.

Recent studies have highlighted the compound's potential as an intermediate in the synthesis of more complex pharmacophores. For instance, researchers have explored its utility in generating bisphenol analogs, which are known for their estrogenic activity and relevance in endocrine research. The tert-butyl group, in particular, provides steric hindrance that can influence binding interactions, making it possible to fine-tune affinity for specific biological targets.

The pharmacokinetic profile of 4-Amino-4'-tert butyl diphenylether is another area of active investigation. Preliminary data indicate that the compound exhibits moderate solubility in both aqueous and organic solvents, suggesting potential for oral administration or topical application. Additionally, its metabolic stability appears favorable, with preliminary studies showing resistance to degradation by common cytochrome P450 enzymes. This stability is crucial for maintaining therapeutic efficacy over time.

In conclusion, 4-Amino-4'-tert butyl diphenylether (CAS No. 145157-87-5) represents a compelling candidate for further development in pharmaceutical research. Its unique structural features, combined with promising preclinical data, position it as a valuable building block for innovative drug candidates. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases through targeted molecular intervention.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd